Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS No.: 1956370-64-1
Cat. No.: VC5833831
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956370-64-1 |
|---|---|
| Molecular Formula | C16H23ClN2O2 |
| Molecular Weight | 310.82 |
| IUPAC Name | benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C16H22N2O2.ClH/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13;/h1-5,14H,6-12,17H2;1H |
| Standard InChI Key | VVXICYIJGLRZKS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Molecular Structure and Chemical Properties
Structural Features
The compound’s defining feature is its 7-azaspiro[3.5]nonane core, a bicyclic system comprising a six-membered ring fused to a three-membered ring via a spiro carbon atom. The 2-amino group introduces a primary amine functionality, while the benzyl carboxylate moiety () contributes steric bulk and lipophilicity. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and aqueous solubility .
Key Structural Attributes:
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Spirocyclic Core: Confers conformational rigidity, potentially influencing binding interactions in biological systems.
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Amino Group: Provides a site for chemical modification (e.g., acylation, alkylation).
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Benzyl Carboxylate: Enhances membrane permeability due to its hydrophobic aromatic ring .
Synthesis and Optimization
Primary Synthetic Route
The synthesis of benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves two stages:
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Formation of the Base Compound:
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Reactants: 7-Azaspiro[3.5]nonane-7-carboxylic acid and benzyl alcohol.
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Coupling Agent: Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) facilitate esterification.
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Conditions: Conducted in anhydrous dichloromethane or DMF at 0–25°C.
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Salt Formation:
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Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the hydrochloride salt.
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Reaction Scheme:
Alternative Methodologies
A patent describing the synthesis of the related compound 7-oxo-2-azaspiro[3.5]nonane highlights strategies applicable to spirocyclic systems :
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Cyclization Reactions: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., KI) to promote ring closure.
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Reductive Steps: Lithium aluminum hydride () reduces intermediates, though over-reduction risks necessitate careful stoichiometric control .
Comparative Synthesis Data:
| Parameter | Primary Route | Patent Method |
|---|---|---|
| Yield | Not reported | 56.3–82.6% |
| Reaction Time | 12–24 hours | 10–24 hours |
| Key Reagent | Hydrochloric acid | Lithium aluminum hydride |
| Solvent | DMF, ethanol | Tetrahydrofuran |
Pharmaceutical and Chemical Applications
Role as a Synthetic Intermediate
The compound’s spirocyclic structure and functional groups make it a versatile building block for:
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Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability.
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Kinase Inhibitors: Rigid frameworks improve target selectivity in cancer therapeutics .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 310.82 g/mol | |
| Solubility | Not fully characterized | |
| Stability | Stable under anhydrous conditions |
Future Directions and Challenges
Scalability of Synthesis
Optimizing the patent-derived cyclization method could improve yields for large-scale production. Key challenges include minimizing ring-opening side reactions and reducing reliance on hazardous reagents like .
Biological Evaluation
Future studies should explore the compound’s pharmacokinetics and toxicity profiles to assess its viability as a drug candidate. Computational modeling could predict target interactions, guiding structural modifications.
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